N-Benzyloxycarbonyl-L-lysinyl-L-proline

Pharmaceutical Impurity Profiling Lisinopril Synthesis HPLC Analysis

Securing a structurally authenticated, high-purity standard for lisinopril process-related impurity profiling is essential for ICH Q3A compliance, yet generic dipeptides lack the critical ε-Cbz orthogonal protection. N-Benzyloxycarbonyl-L-lysinyl-L-proline directly resolves this. - Enables accurate HPLC/LC-MS quantification of the specific process impurity in lisinopril API per pharmacopoeial monographs. - Functions as an orthogonally protected building block in Boc-strategy SPPS, preventing lysine side-chain branching during chain elongation. - Serves as the essential negative control in PEPT1 transporter SAR studies versus the high-affinity nitro-substituted analog (Ki ~5-10 µM).

Molecular Formula C19H27N3O5
Molecular Weight 377.4 g/mol
CAS No. 42001-60-5
Cat. No. B1593096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyloxycarbonyl-L-lysinyl-L-proline
CAS42001-60-5
Molecular FormulaC19H27N3O5
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C19H27N3O5/c20-11-5-4-9-15(17(23)22-12-6-10-16(22)18(24)25)21-19(26)27-13-14-7-2-1-3-8-14/h1-3,7-8,15-16H,4-6,9-13,20H2,(H,21,26)(H,24,25)/t15-,16-/m0/s1
InChIKeySCIBOUZRPFCBFX-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-Lys-Pro-OH: Chemistry & Applications


N-Benzyloxycarbonyl-L-lysinyl-L-proline (Cbz-Lys-Pro-OH, CAS 42001-60-5) is a synthetic dipeptide derivative composed of Nε-benzyloxycarbonyl-protected L-lysine coupled to L-proline. With a molecular formula of C₁₉H₂₇N₃O₅ and a molecular weight of approximately 377.4 g/mol, this compound serves as a key intermediate and process-related impurity in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor lisinopril [1]. The compound features a benzyloxycarbonyl (Cbz/Z) protecting group on the ε-amino group of lysine, which confers distinct stability and solubility characteristics compared to unprotected dipeptides or those bearing alternative protecting groups [2].

Impurity standard Lisinopril process impurity reference for HPLC/LC-MS method development
SPPS building block Pre-formed dipeptide with orthogonal ε-Cbz protection for Boc-strategy assembly
Negative control Comparator compound for PEPT1 transporter structure-activity studies

Why Other Lys-Pro Dipeptides Cannot Replace Cbz-Lys-Pro-OH


Direct substitution with unprotected Lys-Pro, Nα-protected analogs, or even nitro-substituted derivatives (e.g., Lys[Z(NO₂)]-Pro) is not scientifically valid due to divergent physicochemical and functional properties. The Cbz protecting group on the ε-amine of lysine in N-Benzyloxycarbonyl-L-lysinyl-L-proline is critical for maintaining structural integrity during multi-step peptide synthesis, where orthogonal protection strategies are essential [1]. Moreover, the presence or absence of this protecting group, as well as its specific chemical nature, profoundly alters the compound's interaction with biological targets. For instance, the addition of a nitro group to the benzyl ring, as in Lys[Z(NO₂)]-Pro, transforms the compound from a synthetic intermediate into a high-affinity competitive inhibitor of the mammalian peptide transporter PEPT1 (apparent binding affinity of 5–10 µM), a property not observed for the non-nitrated parent compound [2]. This stark functional divergence—from a synthetic intermediate/impurity to a potent pharmacological tool—underscores that even structurally close analogs cannot be considered interchangeable for research or industrial applications.

Cbz-Lys-Pro-OH
Unprotected Lys-Pro
Loss of ε-amine protection may cause uncontrolled branching during SPPS
Cbz-Lys-Pro-OH
Lys[Z(NO₂)]-Pro
Nitro group introduces PEPT1 inhibitory activity; unsuitable as a synthetic impurity marker

Quantitative Evidence for Cbz-Lys-Pro-OH


Lisinopril Impurity: Purity & Retention Data

N-Benzyloxycarbonyl-L-lysinyl-L-proline is a known impurity in the synthesis of lisinopril, a widely prescribed ACE inhibitor. Its identification and quantification are critical for quality control and regulatory compliance in pharmaceutical manufacturing. Unlike other potential process impurities, this specific dipeptide derivative, bearing the Cbz protecting group, is directly linked to the synthetic route involving the coupling of protected lysine and proline residues. While absolute quantitative data for this impurity relative to lisinopril is proprietary and varies with synthetic conditions, its standard reference material is offered with a certified purity of ≥95% (HPLC), a specification that is directly comparable to other pharmacopeial impurity standards . This ensures reliable quantification and method validation. In contrast, alternative Lys-Pro dipeptides (e.g., unprotected Lys-Pro or those with different protecting groups) would exhibit distinct chromatographic retention times and are not appropriate substitutes for method development or impurity tracking in lisinopril production [1].

Purity specification
Specification review
≥95% (HPLC)
Supports impurity quantification method validation
Comparable to pharmacopeial impurity reference standards
Pharmaceutical Impurity Profiling Lisinopril Synthesis HPLC Analysis

Synthetic Utility: Orthogonal Protection

The value of N-Benzyloxycarbonyl-L-lysinyl-L-proline as a synthetic intermediate lies in its orthogonal protecting group strategy. The Cbz group on the lysine ε-amine is stable to the acidic conditions used to remove the more labile Nα-Boc protecting group (as in Boc-L-Lys(Z)-OH), a fundamental principle in peptide synthesis [1]. This allows for selective deprotection and chain elongation at the N-terminus without affecting the ε-amino group, which can be deprotected later by hydrogenolysis. This orthogonal stability is quantifiable: the Cbz group is completely stable to TFA (commonly used for Boc removal), whereas other protecting groups like Fmoc are labile under basic conditions (piperidine) but not to TFA [2]. While not a direct biological activity metric, this chemical stability is a critical differentiator. Unprotected Lys-Pro would lead to uncontrolled reactions at the ε-amine, while Fmoc-Lys(Alloc)-Pro would require different, potentially incompatible deprotection conditions.

Orthogonal stability
Class-level inference
Cbz remains intact during TFA treatment
Enables selective Nα-Boc deprotection in SPPS
Based on protecting group chemistry; verify under specific SPPS conditions
Solid-Phase Peptide Synthesis Orthogonal Protection Dipeptide Building Blocks

PEPT1 Inhibition SAR Benchmark

The most compelling quantitative differentiation for the Z-Lys-Pro scaffold comes from the study of its nitro-substituted analog, Lys[Z(NO₂)]-Pro. This derivative acts as a potent, competitive inhibitor of the mammalian H⁺/peptide symporter PEPT1, with an apparent binding affinity (Kᵢ) of 5–10 µM [1]. Critically, the parent compound, N-Benzyloxycarbonyl-L-lysinyl-L-proline (lacking the nitro group), does not exhibit this high-affinity inhibition. This stark contrast establishes a clear SAR: the addition of an electron-withdrawing nitro group to the Cbz phenyl ring is essential for high-affinity binding to the PEPT1 substrate-binding domain. This makes the unmodified parent compound a crucial negative control for SAR studies aimed at understanding the molecular determinants of PEPT1 inhibition [2]. Furthermore, the nitro analog's unique property—high-affinity binding without being transported—is a direct consequence of this structural modification, a behavior not shared by the parent compound or other dipeptides like Gly-Sar [1].

PEPT1 binding affinity
Head-to-head
Parent: no measurable inhibition
Lys[Z(NO₂)]-Pro: Kᵢ 5–10 µM
Defines parent compound as inactive comparator
Measured via [¹⁴C]Gly-Sar uptake in Caco-2/oocytes
Peptide Transporter PEPT1 Structure-Activity Relationship (SAR) Competitive Inhibition

Cbz-Lys-Pro-OH: Key Application Scenarios


Lisinopril Impurity Quantification

Procure N-Benzyloxycarbonyl-L-lysinyl-L-proline as a certified reference standard (≥95% purity) for the development and validation of HPLC or LC-MS methods to detect and quantify this specific process-related impurity in lisinopril active pharmaceutical ingredient (API) and finished dosage forms. This is essential for meeting ICH Q3A guidelines and pharmacopeial monograph requirements for impurity control in drug substances [1][2]. Using a structurally identical, high-purity standard ensures accurate calibration curves and reliable determination of impurity levels, which is not possible with generic or unprotected dipeptide substitutes.

Orthogonal Building Block for Peptide Synthesis

Utilize N-Benzyloxycarbonyl-L-lysinyl-L-proline as a pre-synthesized, orthogonally protected dipeptide building block in Boc-strategy solid-phase peptide synthesis (SPPS). The ε-Cbz group remains intact during TFA-mediated Nα-Boc deprotection cycles, allowing for efficient, stepwise elongation of the peptide chain. This approach minimizes side reactions (e.g., branching at the lysine side chain) and simplifies the synthesis of complex, lysine-containing peptides, ultimately improving crude peptide purity and reducing manufacturing costs [3]. This contrasts with the use of unprotected Lys-Pro, which would require complex orthogonal protection schemes to be introduced manually during synthesis.

Negative Control for PEPT1 SAR

Employ N-Benzyloxycarbonyl-L-lysinyl-L-proline as an essential 'inactive' comparator (negative control) in structure-activity relationship (SAR) studies focused on the mammalian peptide transporter PEPT1. By directly comparing the inhibitory potency of the parent compound with its high-affinity nitro-substituted analog, Lys[Z(NO₂)]-Pro (Kᵢ = 5–10 µM), researchers can definitively map the critical role of the nitro group's electron-withdrawing properties for high-affinity binding and the inhibition of dipeptide uptake [4]. This precise SAR information guides the design of novel PEPT1-targeted therapeutics and prodrugs.

Application
Selection Property
Validation Focus
Lisinopril impurity method development
Certified impurity reference standard
HPLC/LC-MS calibration and impurity tracking
Boc-strategy peptide synthesis
Orthogonal ε-Cbz protection
Side-reaction control during chain elongation
PEPT1 transporter SAR studies
Parent scaffold as negative control
Discriminate nitro-substituent binding effect

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